

physical and chemical properties of 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Chloro-N-cyclohexylpentanamide-d11
Cat. No.:	B585331

[Get Quote](#)

An In-depth Technical Guide to 5-Chloro-N-cyclohexylpentanamide-d11

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Chloro-N-cyclohexylpentanamide-d11**, a deuterated analog of 5-Chloro-N-cyclohexylpentanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

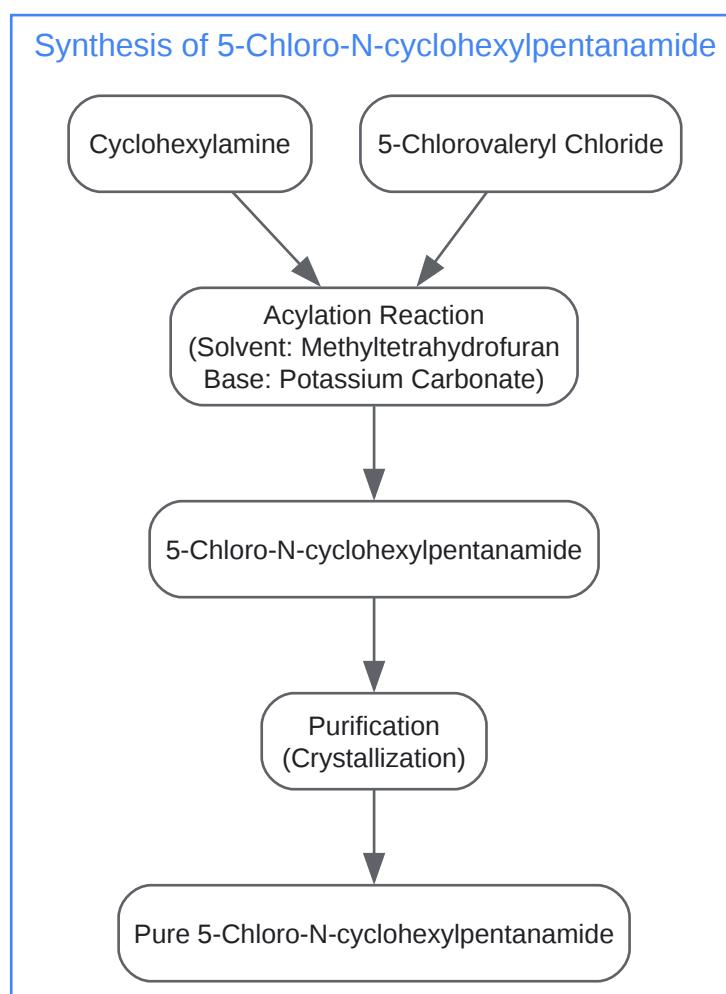
Core Physicochemical Properties

5-Chloro-N-cyclohexylpentanamide-d11 is a stable isotope-labeled compound useful in organic synthesis and as a reference standard in analytical studies.^[1] The deuteration is typically on the cyclohexyl ring.^[2] Below is a summary of its key physical and chemical properties. Data for the non-deuterated analog is also provided for comparison where specific data for the d11 variant is not available.

Property	Value (d11 variant)	Value (unlabeled)	Reference
CAS Number	1073608-18-0	15865-18-6	[2] [3]
Molecular Formula	C ₁₁ H ₉ D ₁₁ CINO	C ₁₁ H ₂₀ CINO	[3] [4]
Molecular Weight	228.80 g/mol	217.74 g/mol	[4] [5]
IUPAC Name	5-chloro-N-(cyclohexyl-d ₁₁)pentanamide	5-chloro-N-cyclohexylpentanamide	[2] [6]
Synonyms	5-Chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undeca-deuterio-cyclohexyl)pentanamide	N-Cyclohexyl-5-chloropentanamide	[2] [7]
Density	Not available	1.04±0.1 g/cm ³ (Predicted)	[8]
Boiling Point	Not available	383.6±21.0 °C (Predicted)	[8]
Flash Point	Not available	185.8°C	[8]
pKa	Not available	15.98±0.20 (Predicted)	[8]

Synthesis and Experimental Protocols

5-Chloro-N-cyclohexylpentanamide and its deuterated analogs are key intermediates in the synthesis of pharmacologically active compounds, notably Cilostazol.[\[9\]](#) The general synthesis route involves the acylation of cyclohexylamine or its deuterated counterpart with 5-chlorovaleryl chloride.


A common synthetic approach involves the reaction of cyclohexylamine with 5-chlorovaleryl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like methyltetrahydrofuran.[\[10\]](#) The product can then be purified by crystallization.[\[10\]](#)

Another patented method describes the synthesis of 5-chloro-N-cyclohexyl-valeramide by reacting 5-chloro-valeronitrile with cyclohexanol in the presence of concentrated sulfuric acid.

[11] This intermediate is then treated with phosphorus pentachloride.[11]

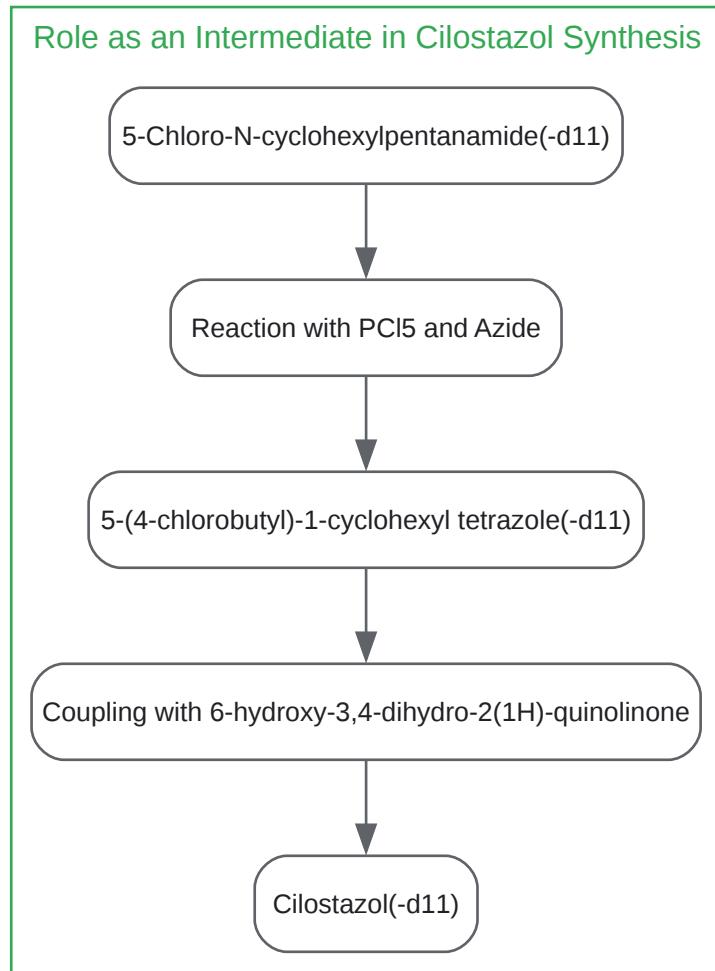
For the deuterated analog, a similar acylation reaction is employed using deuterated cyclohexylamine. A described synthesis of a d2-cyclohexyl analog involves reacting crude 4,4-d2-cyclohexylamine with 5-chlorovaleryl chloride in methylene chloride with triethylamine at low temperatures.[12] This methodology can be adapted for the synthesis of the d11 variant by using cyclohexan-d11-ol to produce the corresponding deuterated cyclohexylamine.[12]

Below is a generalized workflow for the synthesis of 5-Chloro-N-cyclohexylpentanamide.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 5-Chloro-N-cyclohexylpentanamide.

Role in Drug Development


5-Chloro-N-cyclohexylpentanamide is a crucial intermediate in the synthesis of Cilostazol.^[9]

Cilostazol is a quinolinone derivative that functions as a selective inhibitor of phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine monophosphate (cAMP) in platelets and blood vessels. This results in antiplatelet and vasodilatory effects.

The synthesis of Cilostazol from 5-Chloro-N-cyclohexylpentanamide involves its conversion to a tetrazole compound, 5-(4-chlorobutyl)-1-cyclohexyl tetrazole, through a reaction with phosphorus pentachloride and an azide source.^{[9][10]} This tetrazole intermediate is then coupled with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone to yield Cilostazol.^[9]

The use of the deuterated intermediate, **5-Chloro-N-cyclohexylpentanamide-d11**, allows for the production of deuterated Cilostazol. Deuterated drugs, or "heavy drugs," can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced side effects.

The following diagram illustrates the relationship of 5-Chloro-N-cyclohexylpentanamide to the final active pharmaceutical ingredient, Cilostazol.

[Click to download full resolution via product page](#)

The synthetic relationship between 5-Chloro-N-cyclohexylpentanamide and Cilostazol.

Safety Information

The non-deuterated compound, 5-chloro-N-cyclohexylpentanamide, is reported as not meeting GHS hazard criteria.^[6] However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn.^[8] It is described as an irritating chemical that may cause skin and eye irritation upon contact.^[8]

Conclusion

5-Chloro-N-cyclohexylpentanamide-d11 is a valuable deuterated intermediate primarily used in the synthesis of deuterated Cilostazol. Its physical and chemical properties are essential for

optimizing reaction conditions and for its use as an analytical standard. While specific experimental data for the d11 variant is limited, the properties of its non-deuterated analog and the established synthetic routes provide a solid foundation for its application in pharmaceutical research and development. The use of this deuterated intermediate opens avenues for the development of next-generation therapeutics with potentially enhanced pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. theclinivex.com [theclinivex.com]
- 2. 5-Chloro-N-cyclohexylpentanamide-d11 | LGC Standards [lgcstandards.com]
- 3. 5-Chloro-N-cyclohexylpentanamide | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. 1073608-18-0 CAS Manufactory [chemicalbook.com]
- 6. 5-chloro-N-cyclohexylpentanamide | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. 5-CHLORO-N-CYCLOHEXYLPENTANAMIDE [chembk.com]
- 9. CN105111190A - Method for synthesizing cilostazol - Google Patents [patents.google.com]
- 10. CN105111190B - A kind of synthetic method of Cilostazol - Google Patents [patents.google.com]
- 11. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [physical and chemical properties of 5-Chloro-N-cyclohexylpentanamide-d11]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b585331#physical-and-chemical-properties-of-5-chloro-n-cyclohexylpentanamide-d11>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com